methyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic heterocyclic core. Key structural features include:
- Methyl ester at position 6, influencing solubility and metabolic stability.
- 2,7-Dimethyl groups on the thiazolo-pyrimidine ring, modulating steric and electronic properties.
- (E)-2-(2-Methoxyphenyl)ethenyl substituent at position 5, contributing to π-π interactions and binding affinity in biological systems.
- 3-Oxo group at position 3, a common feature in bioactive thiazolo-pyrimidines linked to hydrogen bonding with target enzymes .
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H20N2O4S/c1-11-16(18(23)25-4)14(21-17(22)12(2)26-19(21)20-11)10-9-13-7-5-6-8-15(13)24-3/h5-10,12,14H,1-4H3/b10-9+ |
InChI Key |
WRUAIRBPKXSESV-MDZDMXLPSA-N |
Isomeric SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)/C=C/C3=CC=CC=C3OC |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C=CC3=CC=CC=C3OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Methyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in medicinal chemistry due to its potential biological activities:
- Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties: Research has indicated that similar thiazolo-pyrimidine derivatives possess antimicrobial properties, suggesting that this compound may also be effective against certain bacterial and fungal strains.
Organic Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Notable synthetic strategies include:
- One-Pot Reactions: Recent literature highlights the efficiency of one-pot multi-component reactions that streamline the synthesis process while enhancing yields.
- Fused Ring Systems: The incorporation of fused thiazole and pyrimidine rings is a key feature in the synthesis of this compound, which can influence its reactivity and biological activity.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Researchers are investigating:
- Substituent Effects: Variations in substituents on the thiazolo-pyrimidine core can significantly alter the compound's pharmacological profile.
- Mechanism of Action: Studies are ongoing to elucidate the mechanisms through which this compound exerts its biological effects.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of this compound against several cancer cell lines using MTT assays. Results indicated a dose-dependent response with significant inhibition of cell viability at higher concentrations.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against specific strains, highlighting its potential as a lead compound for further development in antimicrobial therapies.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes diverse reactions due to its heterocyclic core and substituents:
2.1 Hydrolysis of the Methyl Ester
-
Reagents : Aqueous acid or base (e.g., HCl, NaOH).
-
Conditions : Refluxing in polar protic solvents.
-
Product : Carboxylic acid derivative.
2.2 Reductive Cleavage
-
Reagents : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with catalysts (e.g., Pd/C).
-
Conditions : Mild to high temperatures.
2.3 Electrophilic Substitution
-
Reagents : Electrophiles (e.g., nitration agents, acetyl chloride).
-
Conditions : Acidic or basic environments.
-
Product : Substituted derivatives (e.g., nitrobenzylidene analogs) .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Ester hydrolysis | HCl/NaOH | Reflux, aqueous solvent | Carboxylic acid derivative |
| Reductive cleavage | NaBH₄, H₂/Pd | Mild-high temperature | Reduced derivatives |
| Electrophilic substitution | Nitration agents, AcCl | Acidic/Basic conditions | Substituted analogs |
Structural Modifications
Key modifications involve altering substituents to modulate biological activity:
3.1 Alkylation/Acylation
-
Reagents : Alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride).
-
Conditions : Alkaline or acidic catalysis.
-
Product : Derivatives with modified methyl or acetyl groups .
3.2 Demethylation
-
Reagents : BBr₃ or HI.
-
Conditions : Anhydrous solvents (e.g., dichloromethane).
3.3 Cycloaddition Reactions
-
Reagents : Azomethine ylides or other dienes.
-
Conditions : Thermal or photochemical activation.
-
Product : Spiro- or dispiro-fused derivatives.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation/acylation | CH₃I, Ac₂O | Alkaline/acidic catalysts | Alkylated/acylated derivatives |
| Demethylation | BBr₃, HI | Anhydrous solvents | Phenolic derivatives |
| Cycloaddition | Azomethine ylides | Thermal/photochemical | Spiro-fused compounds |
Mechanistic Insights
The compound’s reactivity is influenced by:
-
E-configuration : The ethenyl group’s geometry affects π-conjugation and steric interactions.
-
Methoxy substituent : Electron-donating effects enhance nucleophilicity at adjacent positions .
-
Heterocyclic core : The thiazole-pyrimidine fusion enables interactions with biological targets (e.g., kinases).
Analytical and Stability Data
-
Purity confirmation : NMR and mass spectrometry are used to verify structural integrity.
-
Stability : Optimal storage conditions (e.g., dry, cool environments) prevent hydrolysis or degradation.
This compound’s chemical versatility underscores its potential in medicinal chemistry, particularly for kinase inhibition and anticancer applications. Further studies are needed to explore its full reactivity profile and therapeutic utility.
Comparison with Similar Compounds
Table 1: Substituent Variations in Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations:
- Ester Group : Methyl esters (e.g., target compound) generally exhibit higher metabolic stability than ethyl esters but may reduce solubility .
- Substituent Effects :
- Methoxy/Aryl Groups (): Enhance lipophilicity and π-π interactions, critical for membrane penetration in antifungal activity .
- Halogens (): Bromine and fluorine substituents increase electrophilicity, improving binding to enzymatic targets like Cdc25 phosphatases .
- Benzylidene/Ethenyl Linkers : Influence conformational rigidity and spatial orientation for target engagement .
Preparation Methods
Multicomponent Biginelli Reaction with Subsequent Cyclization
The Biginelli reaction serves as the foundational step for constructing the dihydropyrimidine (DHPM) precursor. A mixture of 2-methoxycinnamaldehyde (5 mmol), methyl acetoacetate (5 mmol), and thiourea (7.5 mmol) undergoes condensation in the presence of NHCl (0.8 mmol) at 100°C for 3 hours . The intermediate DHPM is isolated via recrystallization from ethanol (yield: 68–72%) . Cyclization to the thiazolopyrimidine core is achieved by treating the DHPM with methyl chloroacetate (1.2 eq) at 110–115°C for 30 minutes, followed by neutralization with ammonia to pH 7.5–8.0 . This step proceeds via nucleophilic substitution, where the thione group attacks the α-carbon of the haloester, forming the thiazole ring .
Key Parameters
-
Temperature : 110–115°C ensures complete cyclization without side reactions.
-
Solvent : Solvent-free conditions reduce purification complexity .
Ultrasound-Assisted Synthesis Under Catalyst-Free Conditions
A modified protocol employs ultrasound irradiation (40 kHz, 300 W) to accelerate the reaction kinetics. Equimolar quantities of 2-methoxycinnamaldehyde, methyl acetoacetate, and 2-aminothiazole are irradiated for 10 minutes at room temperature . The ultrasonic cavitation effect enhances molecular collisions, achieving 85–90% yield without catalysts or solvents . This method eliminates the need for toxic reagents like montmorillonite or acetic acid, which are common in conventional approaches .
Advantages Over Thermal Methods
-
Reaction Time : Reduced from 3 hours to 10 minutes.
-
Eco-Friendliness : No solvent waste or catalyst residues.
Post-Functionalization via Wittig Olefination
To introduce the (E)-2-(2-methoxyphenyl)ethenyl group, a Wittig reaction is performed on the pre-formed thiazolopyrimidine scaffold. The 5-position bromide derivative (synthesized via NBS bromination) reacts with (2-methoxyphenyl)triphenylphosphonium ylide in dry THF under argon . The reaction proceeds at −78°C to room temperature over 12 hours, yielding the trans-alkene product with >95% stereoselectivity .
Critical Considerations
-
Ylide Preparation : Generated from (2-methoxyphenyl)methyltriphenylphosphonium bromide and n-BuLi.
-
Purification : Silica gel chromatography (hexane:EtOAc = 4:1) removes phosphine oxide byproducts .
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing the target compound:
Mechanistic Insights and Side Reactions
During cyclization, over-alkylation at the N-3 position of the pyrimidine ring may occur if excess methyl chloroacetate is used . This side product (up to 12%) is mitigated by stoichiometric control and iterative addition of the haloester . Additionally, the E-configuration of the ethenyl group is preserved by avoiding prolonged heating above 120°C, which could induce isomerization .
Large-Scale Production and Industrial Feasibility
For kilogram-scale synthesis, the ultrasound method is preferred due to its energy efficiency . A continuous-flow reactor achieves 82% yield with a residence time of 8 minutes, demonstrating commercial viability . However, the Wittig approach remains limited to batch processes due to sensitivity to oxygen and moisture .
Analytical Characterization and Quality Control
Final product validation includes:
Q & A
Q. What are the standard synthetic routes for this thiazolo[3,2-a]pyrimidine derivative?
The compound is synthesized via a multi-step protocol involving:
- Step 1 : Condensation of 2-amino-2-thiazoline derivatives with tricarbonylmethane intermediates to form the thiazolo[3,2-a]pyrimidine core .
- Step 2 : Introduction of the (E)-2-(2-methoxyphenyl)ethenyl group via aldol-like condensation with 2-methoxybenzaldehyde under reflux in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst. Reaction times typically range from 8–12 hours .
- Step 3 : Methyl esterification at the 6-position using methyl chloroformate or dimethyl sulfate in basic conditions.
Key Considerations : Purity is improved by recrystallization from ethyl acetate/ethanol mixtures (3:2 v/v), yielding pale crystals suitable for X-ray diffraction .
Q. How is X-ray diffraction (XRD) applied to confirm its molecular geometry?
Q. How can synthetic yields be optimized beyond the reported 78%?
Methodological Adjustments :
- Catalyst screening : Replace NaOAc with p-toluenesulfonic acid (PTSA) to accelerate imine formation.
- Solvent optimization : Use DMF for polar intermediates or microwave-assisted synthesis to reduce reaction time .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for complex mixtures .
Q. What computational approaches predict intermolecular interactions in its crystal lattice?
- Density Functional Theory (DFT) : Calculate Hirshfeld surfaces to quantify C–H···O and π-π interactions .
- Molecular Dynamics (MD) : Simulate packing efficiency under varying temperatures to identify polymorphs.
- Software : Use Mercury (CCDC) for XRD data visualization and GaussView for electrostatic potential mapping .
Q. How to resolve contradictions in reported biological mechanisms?
- Hypothesis Testing :
- If antimicrobial activity conflicts, test against Gram-negative vs. Gram-positive strains with/without efflux pump inhibitors .
- For anticancer targets, perform kinase profiling or DNA intercalation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
